7-[(4-Bromophenyl)methyl]-3-methyl-8-piperazin-1-ylpurine-2,6-dione
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Overview
Description
7-[(4-Bromophenyl)methyl]-3-methyl-8-piperazin-1-ylpurine-2,6-dione is a complex organic compound that belongs to the class of purine derivatives This compound is characterized by the presence of a bromophenyl group, a piperazine ring, and a purine core
Scientific Research Applications
7-[(4-Bromophenyl)methyl]-3-methyl-8-piperazin-1-ylpurine-2,6-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes.
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds with pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds have been identified as novel cdk2 inhibitors . CDK2 (Cyclin-Dependent Kinase 2) is a protein kinase that plays a crucial role in the regulation of the cell cycle and is an appealing target for cancer treatment .
Mode of Action
Compounds with similar structures have been shown to inhibit cdk2, thereby affecting cell cycle progression and inducing apoptosis within cells . The compound likely interacts with its target proteins, leading to changes in their function and subsequent effects on cellular processes.
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to cell cycle regulation and apoptosis, given its potential role as a CDK2 inhibitor . CDK2 is involved in the transition from the G1 phase to the S phase of the cell cycle. Inhibition of CDK2 can lead to cell cycle arrest, preventing the proliferation of cancer cells .
Result of Action
The result of the compound’s action would likely be the inhibition of cell proliferation, particularly in cancer cells, due to its potential role as a CDK2 inhibitor . This could lead to a decrease in tumor growth and potentially induce apoptosis in cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(4-Bromophenyl)methyl]-3-methyl-8-piperazin-1-ylpurine-2,6-dione typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-bromobenzyl chloride with 3-methyl-8-piperazin-1-ylpurine-2,6-dione under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
7-[(4-Bromophenyl)methyl]-3-methyl-8-piperazin-1-ylpurine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The bromophenyl group can be oxidized to form corresponding phenol derivatives.
Reduction: The bromine atom can be reduced to form a hydrogenated phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or sodium methoxide (NaOMe) under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phenol derivatives, while substitution reactions can produce a variety of functionalized purine derivatives .
Comparison with Similar Compounds
Similar Compounds
- 7-[(4-Chlorophenyl)methyl]-3-methyl-8-piperazin-1-ylpurine-2,6-dione
- 7-[(4-Fluorophenyl)methyl]-3-methyl-8-piperazin-1-ylpurine-2,6-dione
- 7-[(4-Methylphenyl)methyl]-3-methyl-8-piperazin-1-ylpurine-2,6-dione
Uniqueness
The presence of the bromine atom in 7-[(4-Bromophenyl)methyl]-3-methyl-8-piperazin-1-ylpurine-2,6-dione imparts unique chemical properties, such as increased reactivity in substitution reactions and potential for halogen bonding. These features can enhance the compound’s biological activity and make it a valuable tool in medicinal chemistry .
Properties
IUPAC Name |
7-[(4-bromophenyl)methyl]-3-methyl-8-piperazin-1-ylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN6O2/c1-22-14-13(15(25)21-17(22)26)24(10-11-2-4-12(18)5-3-11)16(20-14)23-8-6-19-7-9-23/h2-5,19H,6-10H2,1H3,(H,21,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIXKYAFETUEPLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCNCC3)CC4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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